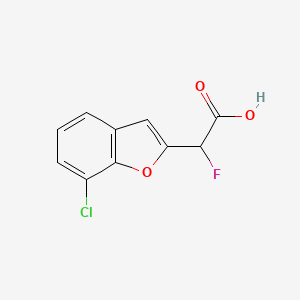

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

Description

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a halogenated benzofuran derivative characterized by a chloro substituent at position 7 of the benzofuran core and a fluoroacetic acid group at position 2. The incorporation of fluorine and chlorine in this compound is strategically significant; fluorine often enhances metabolic stability and bioavailability, while chlorine can modulate electronic properties and binding interactions.

Properties

Molecular Formula |

C10H6ClFO3 |

|---|---|

Molecular Weight |

228.60 g/mol |

IUPAC Name |

2-(7-chloro-1-benzofuran-2-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H6ClFO3/c11-6-3-1-2-5-4-7(15-9(5)6)8(12)10(13)14/h1-4,8H,(H,13,14) |

InChI Key |

HEUAUNLBXGAOBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-2-benzofuran with fluoroacetic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including the formation of intermediates and subsequent purification processes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences between 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid and related benzofuran derivatives:

Key Observations

Positional Halogenation: The target compound’s 7-Cl substituent contrasts with 5-F/5-Cl in analogs. Fluorine at position 2 (as part of the fluoroacetic acid group) introduces steric and electronic effects distinct from non-fluorinated acetic acid or phenyl groups in analogs.

Functional Group Variations: Fluoroacetic Acid vs. Acetic Acid: The α-fluorine in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), influencing solubility and hydrogen-bonding capacity . Sulfur-Containing Substituents: Methylsulfanyl (SCH3) and methylsulfinyl (SOCH3) groups in analogs contribute to lipophilicity and oxidative stability. Their absence in the target compound suggests a focus on minimizing metabolic oxidation pathways .

Crystallographic and Supramolecular Features: Non-fluorinated acetic acid analogs form centrosymmetric dimers via O–H···O hydrogen bonds . The fluoroacetic acid group in the target compound may disrupt such dimerization due to reduced proton-donating capacity or steric hindrance from fluorine.

Pharmacological Implications

- Antimicrobial Activity : Methylsulfanyl and sulfinyl groups in analogs enhance lipophilicity, improving membrane penetration. The target compound’s fluoroacetic acid may instead favor solubility in biological fluids .

Biological Activity

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that include a chlorine atom and a fluorinated acetic acid group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: Approximately 228.63 g/mol.

The presence of both chlorine and fluorine substituents is believed to enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit significant biological activities. The following key activities have been identified:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest potential efficacy against cancer cell lines.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its interaction with specific biological targets. The fluorine atom enhances binding affinity to enzymes and receptors involved in disease pathways. This increased affinity may lead to more effective inhibition or modulation of these targets compared to non-fluorinated analogs.

Case Study: Anticancer Activity

A study investigating the anticancer properties of benzofuran derivatives found that this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways that regulate cell survival.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(5-Fluoro-1-benzofuran-2-yl)acetic acid | C₉H₇F₁O₂ | Exhibits significant antifungal properties |

| 5-Fluoro-benzofuran | C₉H₇F₁O | Notable for its antiviral activity |

| 7-Fluorobenzofuran | C₉H₇F₁O | Enhanced binding affinity for specific receptors |

The dual halogenation in this compound may enhance its biological activity and specificity towards certain molecular targets compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.